N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE
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Overview
Description
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is a compound that features a furan ring, a hydroxypropyl group, and a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-furanmethanol with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the naphthamide moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Could be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxypropyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-(furan-2-yl)-3-hydroxypropyl)-1-naphthamide
- N-(3-(furan-3-yl)-3-methoxypropyl)-1-naphthamide
- N-(3-(furan-3-yl)-3-hydroxypropyl)-2-naphthamide
Uniqueness
N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the specific positioning of the hydroxy group and the furan ring, which can influence its reactivity and interactions with biological targets. This structural uniqueness can lead to different biological activities and applications compared to its analogs .
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(14-9-11-22-12-14)8-10-19-18(21)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,9,11-12,17,20H,8,10H2,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDKWNSLXKIWQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=COC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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